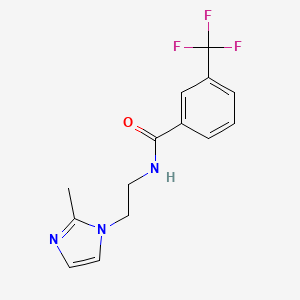

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

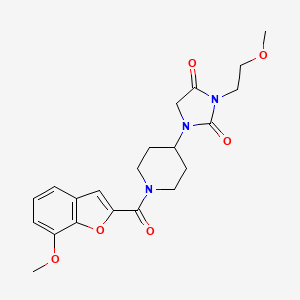

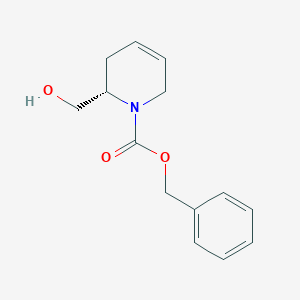

“N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is commonly found in various natural and synthetic compounds . The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a trifluoromethyl group, and a benzamide moiety. These functional groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the trifluoromethyl group, and the benzamide moiety. The imidazole ring can act as a nucleophile in various reactions, while the trifluoromethyl group is generally considered to be inert .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the trifluoromethyl group, and the benzamide moiety could affect its solubility, stability, and reactivity .Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, closely related to the chemical structure , have been investigated for their cardiac electrophysiological activity. These compounds, including those with a 1H-imidazol-1-yl moiety, demonstrated potency in in vitro Purkinje fiber assays, indicating potential as class III electrophysiological agents. This finding suggests their utility in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

The imidazoline derivatives, which share a structural motif with N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzamide, have shown to act as effective corrosion inhibitors. These compounds demonstrate significant efficiency in protecting carbon steel against corrosion in acidic environments, highlighting their importance in industrial applications (Cruz et al., 2004).

Anticorrosion Properties

Research on imidazolium ionic liquids, incorporating imidazolyl groups, found that these compounds possess excellent anticorrosion properties. When added to poly(ethylene glycol), these ionic liquids significantly reduced friction and wear in steel/Cu-Sn alloy contacts, proposing their use as high-performance lubricants with anticorrosion capabilities (Cai et al., 2012).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior. This research aims to understand the role of methyl functionality and non-covalent interactions in gelation, indicating the potential application of these compounds in creating stable gels for various uses (Yadav & Ballabh, 2020).

Antimicrobial Activity

Thiosemicarbazide derivatives, utilized as precursors for synthesizing heterocyclic compounds including imidazoles, have been assessed for their antimicrobial activities. This underscores the potential of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Angiotensin II Receptor Antagonists

A series of N-(biphenylylmethyl)imidazoles, exhibiting a similar core structure, were identified as potent, orally active antihypertensives by acting as angiotensin II receptor antagonists. This discovery opens pathways for treating hypertension with compounds having imidazolyl motifs (Carini et al., 1991).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-10-18-5-7-20(10)8-6-19-13(21)11-3-2-4-12(9-11)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLLDHTHBYZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)

![N-(4-fluorobenzyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722180.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)

![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)

![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)

![1-(4-tert-butylphenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722198.png)